1-Benzyl-3-prop-2-enylpyrrolidin-3-amine

Catalog No.
S14429161
CAS No.
M.F
C14H20N2
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-prop-2-enylpyrrolidin-3-amine

Product Name

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine

IUPAC Name

1-benzyl-3-prop-2-enylpyrrolidin-3-amine

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-8-14(15)9-10-16(12-14)11-13-6-4-3-5-7-13/h2-7H,1,8-12,15H2

InChI Key

FLQKNSUTDXSRBK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCN(C1)CC2=CC=CC=C2)N

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine is a specialized organic compound that belongs to the class of pyrrolidine derivatives. Its molecular formula is C15H24N2C_{15}H_{24}N_2, indicating the presence of a benzyl group and a prop-2-enyl group attached to the nitrogen atom of the pyrrolidine ring. This structural configuration contributes to its unique chemical properties and potential biological activities, making it a compound of interest in various fields of research.

, including:

  • Oxidation: Utilizing agents such as hydrogen peroxide or chromium(VI) compounds, oxidation can convert the compound into corresponding ketones or aldehydes.
  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride can yield amines or alcohols from the compound.
  • Substitution: Nucleophilic substitution reactions can be performed with alkyl halides, leading to various substituted pyrrolidines.
  • Addition: Electrophilic addition reactions can introduce additional functional groups onto the pyrrolidine ring .

Research indicates that 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine exhibits various biological activities. It may act as a ligand for specific biological receptors, influencing receptor-ligand interactions. The presence of the prop-2-enyl group is particularly significant, as it may enhance binding affinity and selectivity compared to other similar compounds. Studies have suggested potential applications in pharmacology, particularly in developing therapeutic agents targeting neurological and psychological conditions .

The synthesis of 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine can be achieved through several methods:

  • Reductive Amination: A common method involves reacting 1-benzylpyrrolidin-3-one with prop-2-enylamine under reductive amination conditions. This typically requires a reducing agent such as sodium cyanoborohydride in an organic solvent like methanol or ethanol.
  • Catalytic Methods: Recent advancements have introduced catalytic methods that utilize transition metals to facilitate the formation of pyrrolidine derivatives from readily available starting materials .
  • Continuous Flow Synthesis: In industrial settings, continuous flow reactors may be employed to optimize production efficiency and minimize waste during synthesis.

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine has several applications across different fields:

  • Pharmaceuticals: Its potential as a therapeutic agent makes it valuable in drug development.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Chemical Research: The compound is used in studies examining receptor interactions and biological mechanisms .

Interaction studies involving 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine focus on its binding affinity to various receptors. These studies often employ techniques such as radioligand binding assays and molecular docking simulations to predict how well the compound interacts with specific targets. Preliminary findings suggest that the compound may exhibit selective activity towards certain neuroreceptors, which could inform future therapeutic applications .

Several compounds share structural similarities with 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Benzylpiperidin-4-aminePiperidine ring with benzyl groupLacks the prop-2-enyl substituent
4-Amino-1-benzylpiperidineAmino group substituted at position 4Different nitrogen substitution
N-Benzyl-4-amino-piperidineBenzyl group attached to piperidineVariation in amino group positioning
1-BenzyltetrahydropyridineTetrahydropyridine structureSaturated ring system differs from pyrrolidine

The presence of the prop-2-enyl group in 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine distinguishes it from these analogs, potentially imparting unique chemical reactivity and biological activity that warrants further investigation .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

216.162648646 g/mol

Monoisotopic Mass

216.162648646 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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